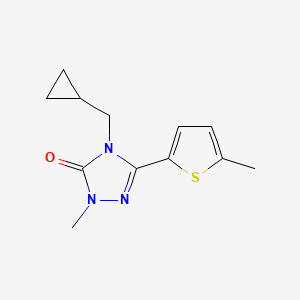

4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

描述

属性

IUPAC Name |

4-(cyclopropylmethyl)-2-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-3-6-10(17-8)11-13-14(2)12(16)15(11)7-9-4-5-9/h3,6,9H,4-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTNCHBHFLBVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN(C(=O)N2CC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

4-(Cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazolone class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Structural Overview

This compound features a triazolone ring , a cyclopropylmethyl group , and a methylthiophene moiety . The unique structural components contribute significantly to its pharmacological properties. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions. Common methods include:

- Microwave-assisted synthesis for efficiency.

- Use of specific reagents to facilitate reactions leading to the formation of the triazolone core.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act by inhibiting specific enzymes or modulating receptor activities, leading to alterations in cellular signaling pathways. Such mechanisms are crucial in exploring its therapeutic effects against diseases such as cancer and infections .

Anticancer Properties

Recent studies have highlighted the compound's potential as an antineoplastic agent . For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47f | T47D | 27.3 |

These findings suggest that modifications in the triazole structure can enhance anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this triazolone have demonstrated antimicrobial effects. Studies indicate that certain derivatives exhibit both antifungal and antibacterial activities comparable to established antibiotics like streptomycin .

In Silico Studies

Recent advancements in computational biology have enabled researchers to predict the bioactivity of this compound using in silico techniques. Tools like SuperPred and SwissADME have been employed to evaluate the interactions of triazole derivatives with pharmacological conditions and predict their metabolic pathways. This approach is essential for identifying promising candidates for further experimental validation .

Case Studies

Several case studies have illustrated the efficacy of triazole derivatives in clinical settings:

- Anticancer Efficacy : A study reported that specific triazole derivatives significantly inhibited cell proliferation in colon carcinoma models.

- Antimicrobial Screening : Another investigation revealed that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria.

科学研究应用

Antimicrobial Activity

Research has demonstrated that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anticancer Potential

Recent studies have indicated that triazole derivatives can inhibit tumor cell proliferation. The compound's structure allows it to interact with biological targets effectively, leading to potential anticancer activities. A related study highlighted the synthesis of triazole derivatives that showed significant inhibition of cancer cell lines .

Enzyme Inhibition

Triazoles have also been studied for their ability to inhibit specific enzymes. For example, compounds similar to 4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in steroid metabolism . This inhibition can have implications for treating conditions like obesity and diabetes.

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Triazole derivatives are known for their fungicidal and herbicidal activities. The structural characteristics of this compound suggest that it could be effective against various plant pathogens .

Plant Growth Regulation

Triazoles can also act as plant growth regulators. They influence plant hormone levels and can promote or inhibit growth depending on concentration and application method. This aspect makes them valuable in agricultural practices aimed at enhancing crop yield and quality.

Study on Antimicrobial Activity

A study published in PMC evaluated several triazole derivatives, including those structurally related to the compound . The findings revealed that certain derivatives exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, suggesting their potential as novel therapeutic agents against resistant strains .

Investigation of Anticancer Properties

Another research effort focused on the anticancer effects of triazole compounds. It was found that specific modifications to the triazole ring enhanced cytotoxicity against cancer cell lines, indicating that structural optimization could lead to more potent anticancer agents .

化学反应分析

Triazole Ring Formation

Triazolones are typically synthesized via cyclocondensation reactions between hydrazines and carbonyl compounds. For example, related triazolones are formed by reacting hydrazine derivatives with ketones or aldehydes under acidic or basic conditions .

Key Reagents :

-

Hydrazine derivatives (e.g., 1H-1,2,4-triazol-5(4H)-one)

-

Carbonyl compounds (e.g., ketones, aldehydes)

-

Acid/base catalysts (e.g., HCl, NaOH)

Triazole Ring Formation

A general mechanism involves the reaction of a hydrazine derivative with a carbonyl compound to form a cyclic intermediate, followed by tautomerization to the triazolone structure .

Example Reaction :

Reaction Optimization

-

Temperature : Triazolone formation often requires heating (e.g., reflux in ethanol or DMF) .

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) are commonly used for substitution reactions.

-

Yield Factors : Steric hindrance from substituents may reduce yields. For example, bulky groups like cyclopropylmethyl can hinder alkylation reactions.

Stability and Purification

Triazolones are generally stable under neutral conditions but may hydrolyze in acidic or basic environments. Purification often involves column chromatography or crystallization .

Comparative Reaction Data

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues differ in substituents at positions 3 and 4, influencing activity and stability:

Key Observations :

- Biological Activity : Antimicrobial and herbicidal activities are common in triazolones, but substituents dictate target specificity. For example, the difluoromethyl group in ’s compound enhances herbicidal potency , while thiophene derivatives may target microbial enzymes .

Crystallographic and Computational Studies

- Software Tools : SHELXL () and ORTEP-3 () are commonly used for refining and visualizing such structures, ensuring accurate bond-length and angle measurements .

常见问题

Q. What are the standard synthetic routes for 1,2,4-triazol-5-one derivatives with thiophene substituents?

The synthesis typically involves cyclocondensation of thiosemicarbazides with activated carbonyl groups or nucleophilic substitution reactions. For example, acidic media can facilitate the formation of intermediates like 2-[(4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides, followed by methylation or alkylation steps to introduce substituents such as cyclopropylmethyl or thiophene groups . Reflux conditions in ethanol or methanol are common, with yields optimized via stoichiometric control of reagents like NaBH₄ for reduction steps .

Q. How are structural ambiguities in triazolone derivatives resolved using spectroscopic techniques?

Combined use of ¹H/¹³C-NMR, IR, and LC-MS is critical. For instance, ¹H-NMR can confirm the presence of methylthiophene protons (δ ~6.5–7.2 ppm) and cyclopropylmethyl protons (δ ~0.5–1.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O, ~1650–1750 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹). LC-MS validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling triazolone derivatives?

Key precautions include:

- Use of PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store compounds in airtight containers away from heat/sparks due to potential flammability . First-aid measures for accidental exposure involve rinsing affected areas with water and consulting a physician with the SDS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

Systematic screening of solvents, catalysts, and temperatures is essential. For example, polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while catalysts like ammonium persulfate (APS) enhance copolymerization efficiency in multi-step syntheses . Kinetic studies using HPLC monitoring can identify rate-limiting steps, such as cyclopropylmethyl group incorporation, which may require prolonged reflux (4–6 hours) .

Q. What computational methods validate the electronic properties of triazolone-thiophene hybrids?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. These correlate with experimental NMR chemical shifts and IR vibrational modes to confirm tautomeric forms (e.g., thione vs. thiol) . Molecular docking further assesses binding affinities to biological targets, such as antimicrobial enzymes, using AutoDock Vina with PyRx .

Q. How can contradictory bioactivity data from antimicrobial assays be addressed?

Discrepancies often arise from variations in microbial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) testing are recommended. Redundancy in biological replicates (n ≥ 3) and inclusion of positive controls (e.g., ciprofloxacin) improve reliability. For example, compounds like 1-(2-oxo-2-phenylethyl)-4-aryl-amino derivatives showed MICs of 8–64 µg/mL against S. aureus, requiring statistical validation via ANOVA .

Q. What strategies improve chromatographic purity assessment of triazolone derivatives?

Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) effectively separates stereoisomers or byproducts. UV detection at 254 nm tracks aromatic/thiophene moieties. For polar impurities, HILIC columns or pre-column derivatization (e.g., dansyl chloride) enhance resolution .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Triazolone Derivatives

| Functional Group | ¹H-NMR (δ, ppm) | IR (cm⁻¹) | LC-MS (m/z) |

|---|---|---|---|

| Cyclopropylmethyl | 0.5–1.5 (m, CH₂) | 2850–2950 (C-H) | [M+H]+ calc. |

| 5-Methylthiophene | 6.7–7.1 (d, J=3.5 Hz) | 700–800 (C-S-C) | Confirmed |

| Triazolone C=O | - | 1680–1720 | - |

Q. Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (1:3) | Enhances cyclization |

| Temperature | 80–90°C (reflux) | Accelerates kinetics |

| Catalyst (APS) | 0.5–1.0 mol% | Reduces side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。